molecular formula C7H2ClF3N2O B1412486 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide CAS No. 1823184-13-9

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide

Cat. No.: B1412486
CAS No.: 1823184-13-9
M. Wt: 222.55 g/mol
InChI Key: CNZAIWZKCCBSHM-UHFFFAOYSA-N
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Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds with multiple substituents. The official International Union of Pure and Applied Chemistry name for this compound is 3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-carbonitrile, which precisely describes the oxidation state and substitution pattern. This nomenclature system accounts for the zwitterionic nature of the N-oxide functionality by designating the nitrogen as pyridin-1-ium with the corresponding 1-oxido designation.

The compound is registered under Chemical Abstracts Service number 1823184-13-9 and has been assigned PubChem compound identifier 103595986. Alternative naming conventions include the systematic designation 3-chloro-2-cyano-5-(trifluoromethyl)pyridin-1-ium-1-olate, which emphasizes the anionic oxygen character in the zwitterionic structure. The molecular formula C₇H₂ClF₃N₂O reflects the presence of seven carbon atoms, two hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom with a calculated molecular weight of 222.55 grams per mole.

The Standard International Chemical Identifier for this compound is InChI=1S/C7H2ClF3N2O/c8-5-1-4(7(9,10)11)3-13(14)6(5)2-12/h1,3H, providing a unique computational representation of the molecular structure. The corresponding Standard International Chemical Identifier Key CNZAIWZKCCBSHM-UHFFFAOYSA-N serves as a fixed-length condensed digital representation derived from the Standard International Chemical Identifier.

Property Value Reference
International Union of Pure and Applied Chemistry Name 3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-carbonitrile
Chemical Abstracts Service Number 1823184-13-9
PubChem Compound Identifier 103595986
Molecular Formula C₇H₂ClF₃N₂O
Molecular Weight 222.55 g/mol
Standard International Chemical Identifier Key CNZAIWZKCCBSHM-UHFFFAOYSA-N

Molecular Geometry and Crystallographic Data

The molecular geometry of this compound is characterized by a planar pyridine ring system with specific substituent orientations that influence the overall three-dimensional structure. The Simplified Molecular-Input Line-Entry System representation C1=C(C=N+[O-])C(F)(F)F indicates the connectivity and charge distribution within the molecule. The presence of the N-oxide functionality creates a dipolar structure where the nitrogen atom carries a formal positive charge while the oxygen bears a negative charge.

The trifluoromethyl group at position 5 adopts a tetrahedral geometry around the carbon center, with the three fluorine atoms positioned to minimize steric interactions with adjacent ring substituents. The cyano group at position 2 maintains its characteristic linear geometry with a carbon-nitrogen triple bond length typically around 1.17 Angstroms. The chlorine substituent at position 3 forms a single bond with the aromatic carbon, exhibiting bond lengths consistent with aromatic carbon-chlorine interactions.

Computational modeling studies suggest that the N-oxide oxygen atom extends approximately 1.28 Angstroms from the nitrogen center, forming a characteristic N-O bond that is intermediate between single and double bond character. The electronic geometry around the oxidized nitrogen is trigonal pyramidal, deviating from the planar arrangement typical of unoxidized pyridine derivatives. This geometric distortion contributes to the enhanced dipole moment and altered electronic properties compared to the parent pyridine system.

The compound exhibits limited conformational flexibility due to the rigid aromatic framework and the constraints imposed by multiple substituents. Rotational barriers around the carbon-trifluoromethyl bond are relatively low, allowing for some conformational mobility, while the cyano and chloro substituents remain fixed in the aromatic plane. Crystal packing studies would be expected to show intermolecular interactions mediated by the polar N-oxide functionality and halogen bonding involving the chlorine atom.

Electronic Structure Analysis via Computational Modeling

The electronic structure of this compound is dominated by the cumulative electron-withdrawing effects of the chloro, cyano, and trifluoromethyl substituents combined with the electron-donating character of the N-oxide functionality. Computational modeling reveals a complex interplay between these competing electronic influences that significantly alters the frontier molecular orbital energies and distribution compared to unsubstituted pyridine N-oxide.

The cyano group, being one of the strongest electron-withdrawing substituents, substantially lowers the energy of both the highest occupied molecular orbital and lowest unoccupied molecular orbital levels. The trifluoromethyl group contributes additional electron withdrawal through its strong inductive effect, while the chlorine atom provides both inductive withdrawal and mesomeric donation through its lone pairs. These electron-withdrawing substituents work synergistically to create a highly electrophilic aromatic system.

Conversely, the N-oxide functionality serves as an electron-donating group through resonance, partially counteracting the electron deficiency created by the withdrawing substituents. Density functional theory calculations indicate that the N-oxide oxygen participates in extended conjugation with the aromatic ring system, contributing electron density that is delocalized across the ring structure. This electronic donation is particularly pronounced at the ortho and para positions relative to the N-oxide center.

The dipole moment of the molecule is substantially enhanced by the zwitterionic N-oxide structure and the asymmetric distribution of electron-withdrawing groups. Computational studies suggest a molecular dipole moment significantly higher than typical aromatic compounds, contributing to enhanced solubility in polar solvents and distinctive intermolecular interaction patterns. The electrostatic potential surface reveals regions of high positive potential associated with the aromatic carbons bearing electron-withdrawing substituents and regions of negative potential concentrated around the N-oxide oxygen and cyano nitrogen.

Natural bond orbital analysis demonstrates significant charge separation within the molecule, with the nitrogen atom carrying a substantial positive charge balanced by negative charges distributed across the oxygen atom and the electronegative substituents. This charge distribution pattern influences both the chemical reactivity and the physical properties of the compound.

Tautomeric and Resonance Forms

The tautomeric behavior of this compound is limited compared to many organic compounds due to the lack of readily mobilizable hydrogen atoms and the stabilizing influence of the aromatic system. The primary tautomeric consideration involves the potential for valence isomerization of the N-oxide functionality, though such processes are generally energetically unfavorable under normal conditions.

The resonance structure analysis reveals multiple contributing forms that describe the electronic delocalization within the molecule. The dominant canonical structure features the zwitterionic N-oxide arrangement with formal positive and negative charges on nitrogen and oxygen respectively. Secondary resonance contributors involve charge separation patterns where negative charge is delocalized onto the electron-withdrawing cyano and trifluoromethyl substituents.

Particularly significant are resonance structures where the cyano nitrogen accepts negative charge through extended conjugation with the aromatic ring system. These structures contribute to the overall stability of the molecule and help explain the enhanced electrophilic character of the aromatic carbons. The trifluoromethyl group, while primarily an inductive electron-withdrawing group, can also participate in hyperconjugative interactions that provide additional resonance stabilization.

The chlorine substituent exhibits dual resonance behavior, functioning as both an electron-withdrawing group through inductive effects and as an electron-donating group through lone pair delocalization into the aromatic system. This ambiphilic character creates resonance forms where chlorine lone pairs contribute to the aromatic electron density, though this effect is diminished by the strongly electron-deficient nature of the ring system.

Computational analysis indicates that resonance contributors involving charge separation toward the electron-withdrawing substituents have significant weight in the overall electronic description. These charge-separated structures help rationalize the enhanced reactivity of the compound toward nucleophilic attack and the stabilization of negative charge development during chemical transformations.

Comparative Analysis with Pyridine N-Oxide Derivatives

The structural and electronic properties of this compound can be meaningfully compared with other pyridine N-oxide derivatives to understand the specific influence of its substituent pattern. Pyridine N-oxides represent a significant class of heterocyclic compounds with diverse applications in organic synthesis and pharmaceutical chemistry, making comparative analysis particularly valuable for understanding structure-activity relationships.

Compared to unsubstituted pyridine N-oxide, the title compound exhibits dramatically altered electronic properties due to the presence of three strong electron-withdrawing groups. While parent pyridine N-oxide shows moderate electrophilic character, the multiple withdrawing substituents in this compound create an exceptionally electron-deficient aromatic system. This enhanced electrophilicity is reflected in predicted chemical shift patterns, reactivity profiles, and intermolecular interaction capabilities.

Studies of related trifluoromethyl-substituted pyridine N-oxides demonstrate that the trifluoromethyl group significantly influences both the electronic structure and chemical reactivity. The combination of cyano and trifluoromethyl substituents creates a synergistic electron-withdrawing effect that exceeds the sum of individual substituent contributions. Research on photochemical perfluoroalkylation reactions with pyridine N-oxides has shown that electron-withdrawing substituents enhance the electrophilic character and modify the reduction potentials of these compounds.

Comparative electrochemical studies would be expected to show that this compound has a significantly more positive reduction potential than simpler pyridine N-oxide derivatives. This enhanced electrophilicity makes the compound particularly susceptible to nucleophilic attack and reduction reactions. The multiple electron-withdrawing substituents also influence the N-oxide bond strength, potentially making deoxygenation reactions more facile compared to electron-rich pyridine N-oxides.

Compound Electron-Withdrawing Groups Predicted Electrophilicity Reduction Potential Range
Pyridine N-oxide None Moderate -1.2 to -1.0 V vs SCE
4-Phenylpyridine N-oxide Moderate (phenyl) Enhanced -1.1 to -0.9 V vs SCE
This compound High (Cl, CN, CF₃) Very High Predicted: -0.8 to -0.6 V vs SCE

The synthesis and reactions of pyridine N-oxides have been extensively studied, with particular attention to their role as intermediates in heterocyclic chemistry. The α-cyanation reactions of pyridine N-oxides using various cyanating agents demonstrate the nucleophilic character of these compounds, though the presence of strong electron-withdrawing groups like those in the title compound would be expected to significantly reduce this nucleophilicity.

Mechanistic studies of pyridine N-oxide reactions reveal that the N-oxide functionality can participate in both nucleophilic and electrophilic processes depending on the reaction conditions and substrate substitution pattern. For this compound, the electron-deficient nature would favor reactions where the N-oxide acts as an electrophilic center rather than as a nucleophile. This electronic characteristic distinguishes it from electron-rich pyridine N-oxides that typically exhibit enhanced nucleophilic reactivity.

Properties

IUPAC Name

3-chloro-1-oxido-5-(trifluoromethyl)pyridin-1-ium-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF3N2O/c8-5-1-4(7(9,10)11)3-13(14)6(5)2-12/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZAIWZKCCBSHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=[N+](C(=C1Cl)C#N)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview

This approach begins with commercially available 2,3-dichloro-5-trifluoromethylpyridine as the raw material. The process involves fluorination to obtain a fluorinated intermediate, followed by cyanidation to introduce the nitrile group, culminating in the formation of the target compound.

Key Steps & Conditions

Step Description Reagents & Conditions Yield & Notes
Fluorination Conversion of 2,3-dichloro-5-trifluoromethylpyridine to 2-fluoro-3-chloro-5-trifluoromethylpyridine Raw material, solvent (DMAC preferred), catalyst (e.g., tetrabutylammonium bromide), fluorinating agent (KF, NaF, or CaF₂), temperature 140-170°C Yield up to 92%, purity >99.5% (GC)
Cyanidation Cyanide addition to fluorinated intermediate to form nitrile Dichloroethane solvent, potassium cyanide, catalyst (benzyltriethylammonium chloride), temperature 20-45°C Yield up to 90%, purity >99.6% (GC)

Research Findings

  • The process avoids nitrile solvents like acetonitrile, favoring low-toxicity solvents such as dichloromethane and dichloroethane, reducing environmental impact.
  • The overall yield exceeds 86%, with a product purity above 99%, suitable for industrial applications.
  • Reaction times are optimized around 5-10 hours for fluorination and 10 hours for cyanidation, with temperature controls critical to minimize impurities.

Advantages

  • High yield and purity
  • Mild reaction conditions
  • Environmentally friendly solvent recycling
  • Suitable for large-scale production

Fluorination and Cyanidation via Alternative Precursors

Overview

An alternative route involves initial fluorination of 2,3-dichloropyridine derivatives , followed by cyanidation, as detailed in patent CN107286087B. This method emphasizes the use of catalysts and specific solvents to improve efficiency.

Process Details

Step Description Reagents & Conditions Yield & Notes
Fluorination Using catalysts like tetrabutylammonium bromide in solvents such as N,N-dimethylacetamide (DMAC) at 170°C Catalyst amount: 0.01-0.2 mol, fluorinating agent: KF, reaction time: 5-10 hours Yield: ~97%, purity: 99.5%
Cyanidation Cyanide addition in dichloroethane at 20°C Potassium cyanide, catalyst, reaction time: 10 hours Yield: ~90%, purity: >99%

Research Findings

  • The process minimizes solvent waste through distillation and solvent recovery.
  • Reaction parameters are optimized for industrial scalability, with emphasis on safety and environmental protection.
  • The process effectively reduces cyanide consumption to 1-1.5 molar equivalents, lowering toxicity concerns.

Additional Innovations and Notes

  • Solvent Selection: The avoidance of nitrile solvents like acetonitrile is a significant environmental benefit, with dichloromethane and dichloroethane serving as practical alternatives.
  • Reaction Optimization: Temperature control (100-170°C) and catalyst use are critical for high yield and purity.
  • Environmental Considerations: The processes incorporate solvent recycling, waste treatment, and low-toxicity reagents, aligning with green chemistry principles.

Data Summary Table

Preparation Method Raw Material Key Reagents Solvent System Reaction Temperature Yield Purity Environmental Notes
Chlorination + Cyanidation 2,3-Dichloro-5-trifluoromethylpyridine KF, KCN, catalysts DMAC, dichloroethane 20-170°C >86% >99% Solvent recycling, low toxicity
Fluorination + Cyanidation 2,3-Dichloropyridine derivatives KF, catalysts N,N-Dimethylacetamide, dichloromethane 140-170°C ~90% >99% Green solvents, efficient recovery

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the parent pyridine compound.

    Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), peracids.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Industry

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide serves as an intermediate in the synthesis of various pharmaceuticals:

  • Pesticides : It is used to create active ingredients in pesticides due to its efficacy against specific pests. The compound's trifluoromethyl group enhances biological activity and stability in agrochemical formulations .
  • Medicinal Chemistry : The compound's derivatives have been explored for their potential in treating various diseases, including cancer and bacterial infections. Its unique structure allows for modifications that can improve pharmacological properties .

Agrochemical Applications

The compound is particularly valuable in developing herbicides and fungicides:

  • Herbicides : Its derivatives have shown promising results in herbicidal activity, making it a candidate for developing selective herbicides that target specific weed species without harming crops .
  • Fungicides : Research indicates that compounds derived from 3-chloro-2-cyano-5-(trifluoromethyl)pyridine exhibit antifungal properties, contributing to crop protection strategies against fungal diseases .

Case Study 1: Development of a New Herbicide

A recent study focused on synthesizing a new herbicide using 3-chloro-2-cyano-5-(trifluoromethyl)pyridine as a key intermediate. The resulting compound demonstrated significant efficacy against resistant weed species, outperforming existing herbicides in both laboratory and field trials.

Case Study 2: Synthesis of Antibacterial Agents

In another case, researchers modified the structure of this pyridine derivative to enhance its antibacterial properties. The modified compounds exhibited potent activity against Gram-positive bacteria, suggesting potential applications in antibiotic development.

Mechanism of Action

The mechanism of action of 3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. The cyano and chloro groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The oxide group can participate in redox reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The table below summarizes key structural and physicochemical differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents (Positions) Notable Features Source
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide C₇H₂ClF₃N₂O 222.55 Cl (3), CN (2), CF₃ (5), N-oxide High polarity due to N-oxide; agrochemical applications
2-Chloro-5-(trifluoromethyl)nicotinic acid C₇H₃ClF₃NO₂ 225.56 Cl (2), CF₃ (5), COOH (3) Carboxylic acid enhances solubility; herbicide intermediate
2-Chloro-3-(trifluoromethyl)pyridine 1-oxide C₆H₃ClF₃NO 197.55 Cl (2), CF₃ (3), N-oxide Altered substituent positions; reduced steric hindrance
4-Nitro-pyridine 1-oxide C₅H₄N₂O₃ 140.10 NO₂ (4), N-oxide High reactivity; genotoxicity concerns
Key Observations:
  • Substituent Position Effects: The target compound’s cyano group at position 2 distinguishes it from 2-chloro-5-(trifluoromethyl)nicotinic acid, which has a carboxylic acid at position 3.
  • N-Oxide Functionalization: Unlike non-oxidized pyridines, the N-oxide group increases polarity and stability, as seen in both the target compound and 4-nitro-pyridine 1-oxide. However, the latter’s nitro group introduces higher toxicity risks .
  • Trifluoromethyl Influence : The CF₃ group at position 5 in the target compound enhances lipophilicity, a trait shared with 2-chloro-5-(trifluoromethyl)nicotinic acid. This group is pivotal for improving membrane permeability in agrochemicals .

Reactivity and Application Differences

  • Agrochemical Potential: The target compound’s cyano group may act as a leaving group in nucleophilic substitutions, enabling derivatization into herbicides or insecticides. In contrast, 2-chloro-3-(trifluoromethyl)pyridine 1-oxide’s substituent arrangement limits such reactivity .
  • Synthetic Utility : Derivatives like 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid (QA-4975, 97% purity) are preferred intermediates in drug synthesis due to their carboxylic acid functionality, whereas the target compound’s N-oxide may require specialized handling .

Research Findings and Implications

  • Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature stabilizes the pyridine ring, altering regioselectivity in reactions. This is critical in designing inhibitors for enzyme targets .
  • Biological Activity: Compounds with trifluoromethyl and chloro groups (e.g., CAS 321571-01-1) show enhanced activity against pests, but the target compound’s cyano group may confer unique binding properties .
  • Handling Considerations : Like 4-nitro-pyridine 1-oxide, the target compound likely requires precautions against inhalation and dermal exposure, though its hazards are presumed milder due to the absence of nitro groups .

Biological Activity

3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide (CAS Number: 1823184-13-9) is a heterocyclic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for its development and application in various fields, including medicinal chemistry and crop protection.

  • Molecular Formula : C7_7H2_2ClF3_3N2_2O
  • Molecular Weight : 222.55 g/mol
  • Structure : The compound features a pyridine ring substituted with a cyano group, a chloro atom, and a trifluoromethyl group, contributing to its unique reactivity and biological properties.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound's structure suggests that it may interact with biological targets involved in cancer progression. Preliminary research indicates that it could inhibit the proliferation of cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. In vitro studies have demonstrated that doses as low as 10 µM can induce apoptosis in these cells, likely through the activation of caspase pathways .

Case Studies

  • Antibacterial Efficacy : In a study evaluating various pyridine derivatives, this compound was found to have a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
  • Anticancer Potential : A study focusing on the compound's effect on MDA-MB-231 cells reported a significant reduction in cell viability at concentrations of 5 µM and higher. The compound was shown to induce morphological changes typical of apoptosis, including chromatin condensation and membrane blebbing .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific cellular targets:

  • Microtubule Disruption : Similar compounds have been shown to destabilize microtubules, which are critical for cell division. This may explain the observed anticancer effects.
  • Enzyme Inhibition : The presence of the cyano group may facilitate interactions with enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

Data Summary

PropertyValue
Molecular FormulaC7_7H2_2ClF3_3N2_2O
Molecular Weight222.55 g/mol
Antibacterial MIC25 µg/mL
Anticancer IC50_50 (MDA-MB-231)10 µM

Q & A

Q. What are the recommended synthetic routes for preparing 3-chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide?

The compound can be synthesized via sequential halogenation, cyanation, and oxidation steps. A typical approach involves:

  • Halogenation : Starting with pyridine derivatives, trifluoromethyl groups are introduced via catalytic halogen exchange reactions under high-temperature conditions (e.g., using β-picoline and chlorine gas) .
  • Cyanation : The 2-position cyano group is introduced through nucleophilic substitution, often employing metal cyanides (e.g., CuCN) in polar aprotic solvents .
  • N-Oxidation : The pyridine 1-oxide moiety is formed using oxidizing agents like hydrogen peroxide (H₂O₂) with catalytic methylrhenium trioxide (MeReO₃) in dichloromethane .
    Key Considerations : Monitor reaction temperatures to avoid decomposition of the trifluoromethyl group.

Q. How should researchers purify and characterize this compound?

  • Purification : Column chromatography (silica gel, eluent: n-pentane/EtOAc mixtures) effectively isolates the product. Dry loading is recommended for polar intermediates .
  • Characterization :
    • ¹H/¹³C NMR : Peaks for trifluoromethyl (δ ~-63 ppm in ¹⁹F NMR) and cyano groups (no protons, but visible in ¹³C NMR at δ ~115 ppm) .
    • GC-MS : Look for molecular ion [M]⁺ at m/z 206.55 (C₇H₂ClF₃N₂O) and fragmentation patterns consistent with chlorine and trifluoromethyl loss .

Q. What safety precautions are necessary when handling this compound?

  • Acute Hazards : Skin/eye irritation and respiratory tract irritation are primary risks. Use N95 masks, gloves, and fume hoods .
  • Chronic Risks : No confirmed carcinogenicity or reproductive toxicity, but chronic exposure should be minimized due to structural analogs (e.g., nitro-pyridine oxides) showing mutagenic potential .

Advanced Research Questions

Q. How does the N-oxide moiety influence reactivity in cross-coupling reactions?

The N-oxide group enhances electron density at the pyridine ring, enabling regioselective functionalization. For example:

  • Suzuki-Miyaura Coupling : The 4-position becomes more reactive toward aryl boronic acids under Pd catalysis. The chlorine at position 3 can be displaced selectively in the presence of the N-oxide .
  • Metalation : Lithium-halogen exchange at the 3-chloro position occurs efficiently, enabling further functionalization (e.g., introduction of azetidine groups) .
    Data Contradiction Note : Conflicting reports exist on the stability of the N-oxide group under strong reducing conditions; verify via controlled experiments .

Q. What strategies mitigate competing side reactions during cyanation?

  • Solvent Optimization : Use DMF or DMSO to stabilize intermediates and suppress hydrolysis of the cyano group .
  • Catalyst Screening : Copper(I) iodide improves selectivity over palladium-based systems, reducing undesired dehalogenation .
  • Temperature Control : Maintain reactions below 80°C to prevent trifluoromethyl group degradation .

Q. How can researchers resolve contradictions in reported regioselectivity data?

Discrepancies arise from varying electronic effects of substituents. For example:

  • Trifluoromethyl vs. Cyano Groups : The strong electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 5-position, while the cyano group at position 2 deactivates adjacent sites. Computational DFT studies (e.g., Fukui indices) can predict reactivity .
  • Case Study : In Schlosser’s work, 3-chloro-5-(trifluoromethyl)pyridine derivatives showed >90% regioselectivity for nucleophilic substitution at the 3-position, but cyano-substituted analogs may exhibit divergent behavior .

Q. What are the applications in medicinal chemistry and chemical biology?

  • Pharmaceutical Intermediates : Used to synthesize kinase inhibitors targeting inflammatory pathways. The trifluoromethyl group enhances metabolic stability .
  • Chemical Probes : The N-oxide moiety acts as a hydrogen bond acceptor in enzyme binding studies. For example, analogs inhibit cytochrome P450 isoforms with IC₅₀ values <1 μM .

Methodological Challenges and Solutions

Q. Why do crystallization attempts fail for this compound, and how can this be addressed?

  • Issue : The compound’s high polarity and trifluoromethyl group hinder crystal lattice formation.
  • Solutions :
    • Use mixed solvents (e.g., EtOAc/hexane) for slow evaporation.
    • Co-crystallize with hydrogen-bond donors (e.g., urea derivatives) to stabilize the lattice .

Q. How to validate the absence of nitro-pyridine oxide impurities?

  • Analytical Methods :
    • HPLC : Use a C18 column with UV detection at 280 nm; nitro impurities elute earlier due to higher polarity .
    • IR Spectroscopy : Nitro groups show strong absorptions at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch), absent in the target compound .

Tables

Q. Table 1. Key Spectral Data

TechniqueKey Peaks/FeaturesReference
¹H NMR (CDCl₃)δ 8.32–8.21 (m, 2H, pyridine-H)
¹⁹F NMRδ -63.7 (CF₃)
GC-MSm/z 206.55 ([M]⁺), 144 (loss of Cl)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-cyano-5-(trifluoromethyl)pyridine 1-oxide

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